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molecular formula C16H18ClFN4O2 B8337059 N-tert-butyl-2-chloro-5-((4-fluoro-3-nitrophenylamino)methyl)pyridin-4-amine

N-tert-butyl-2-chloro-5-((4-fluoro-3-nitrophenylamino)methyl)pyridin-4-amine

Cat. No. B8337059
M. Wt: 352.79 g/mol
InChI Key: JUFIRSWTUUYIDV-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

A mixture of 4-(tert-butylamino)-6-chloronicotinaldehyde (4.0 g, 18.9 mmol), 4-fluoro-3-nitroaniline (2.9 g, 18.9 mmol) and NaBH(OAc)3 (7.1 g, 37.8 mmol) in CH3COOH (80 mL) was heated to 80° C. for 10 h. The reaction was concentrated under reduced pressure to give a sticky solid, which was suspended in ice water. The mixture was neutralized (pH 7) with 2N aqueous NaOH solution and was extracted with EtOAc. The extracts were washed with brine, dried Na2SO4) and concentrated in vacuo. Purification of the residue by chromatography provided N-tert-butyl-2-chloro-5-((4-fluoro-3-nitrophenylamino)methyl)pyridin-4-amine (4.3 g, 65% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.87 (s, 1 H), 7.32 (m, 1 H), 7.27 (m, 1 H), 7.04 (m, 1 H), 6.68 (s, 1 H), 6.52 (m, 1 H), 5.46 (s, 1 H), 4.17 (d, J=4.8 Hz, 2 H), 1.36 (s, 9 H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[C:11]([CH:12]=O)=[CH:10][N:9]=[C:8]([Cl:14])[CH:7]=1)([CH3:4])([CH3:3])[CH3:2].[F:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][C:17]=1[N+:23]([O-:25])=[O:24].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].[OH-].[Na+]>CC(O)=O>[C:1]([NH:5][C:6]1[C:11]([CH2:12][NH:20][C:19]2[CH:21]=[CH:22][C:16]([F:15])=[C:17]([N+:23]([O-:25])=[O:24])[CH:18]=2)=[CH:10][N:9]=[C:8]([Cl:14])[CH:7]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)NC1=CC(=NC=C1C=O)Cl
Name
Quantity
2.9 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
7.1 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a sticky solid, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
WASH
Type
WASH
Details
The extracts were washed with brine, dried Na2SO4) and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC1=CC(=NC=C1CNC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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